molecular formula C10H10N4 B2405263 3-(3,6-Dihydro-2H-pyridin-1-yl)pyrazine-2-carbonitrile CAS No. 1594049-43-0

3-(3,6-Dihydro-2H-pyridin-1-yl)pyrazine-2-carbonitrile

Cat. No.: B2405263
CAS No.: 1594049-43-0
M. Wt: 186.218
InChI Key: KAVMPJOPYWTVFM-UHFFFAOYSA-N
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Description

3-(3,6-Dihydro-2H-pyridin-1-yl)pyrazine-2-carbonitrile is a heterocyclic compound that contains both pyridine and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,6-Dihydro-2H-pyridin-1-yl)pyrazine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyridine derivative with a pyrazine derivative in the presence of a suitable catalyst. The reaction conditions often involve heating and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,6-Dihydro-2H-pyridin-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines .

Scientific Research Applications

3-(3,6-Dihydro-2H-pyridin-1-yl)pyrazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,6-Dihydro-2H-pyridin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,6-Dihydro-2H-pyridin-1-yl)pyrazine-2-carbonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of pyridine and pyrazine rings allows for versatile modifications and applications in different fields .

Properties

IUPAC Name

3-(3,6-dihydro-2H-pyridin-1-yl)pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c11-8-9-10(13-5-4-12-9)14-6-2-1-3-7-14/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVMPJOPYWTVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C2=NC=CN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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